molecular formula C22H23N3O5S2 B6550357 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1040676-68-3

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B6550357
CAS No.: 1040676-68-3
M. Wt: 473.6 g/mol
InChI Key: LMOGAZQYPJOEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS 1040676-68-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C22H27N3O5S2 and a molecular weight of 477.60 g/mol, this molecule features a complex structure integrating dihydropyrimidinone, benzenesulfonyl, and acetamide moieties, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is characterized by its high purity, guaranteed to be 90% or greater, ensuring reliable and reproducible results in experimental settings . Researchers can procure this reagent in various quantities, including 1mg, 4mg, 10mg, and 20mg, to suit different scales of laboratory work . This product is intended strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-4-30-17-8-6-16(7-9-17)24-20(26)13-31-22-23-12-19(21(27)25-22)32(28,29)18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOGAZQYPJOEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with a pyrimidine derivative under controlled conditions. The process may include multiple steps:

  • Formation of the pyrimidine core.
  • Introduction of the sulfonyl group.
  • Acetylation to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group can form strong interactions with active sites on target proteins, potentially leading to inhibition or modulation of their activity.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against several key enzymes involved in inflammation:

  • Cyclooxygenase (COX) : A critical enzyme in the inflammatory pathway.
  • Lipoxygenase (LOX) : Another enzyme that contributes to inflammation and pain signaling.

Table 1: Inhibitory Activity Against Key Enzymes

EnzymeIC50 Value (μM)
COX-20.011
5-LOX0.046
TRPV10.008

These values indicate that the compound is a potent inhibitor, particularly against COX-2 and TRPV1, suggesting its potential use in anti-inflammatory therapies .

Pharmacokinetics

Pharmacokinetic studies conducted in animal models (e.g., SD rats) have shown favorable absorption and bioavailability profiles for this compound:

  • Cmax : 5807.18 ng/mL
  • Clearance (CL) : 3.24 mL/min/kg
  • Bioavailability (F) : 96.8%

These parameters suggest that the compound is well absorbed and maintains effective concentrations in systemic circulation following oral administration .

Case Studies

Several studies have evaluated the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In vivo models demonstrated that treatment with this compound significantly reduced formalin-induced pain and inhibited capsaicin-induced ear edema, indicating its effectiveness as an analgesic agent .
  • Comparative Studies : When compared to other N-(benzene sulfonyl) acetamide derivatives, this compound exhibited superior activity against COX and TRPV1 enzymes, highlighting its unique structural advantages .

Comparison with Similar Compounds

Key Observations :

  • Conversely, the 4-ethoxyphenyl group offers moderate electron-donating effects vs. the stronger electron-withdrawing Cl in , which may influence binding interactions.
  • Molecular Weight : The target (~485.5 g/mol) falls within the acceptable range for drug-like molecules, similar to B13 (~541.6 g/mol) and amlodipine analogs (~427.9 g/mol) .

Preparation Methods

Synthesis of 5-(2,4-Dimethylbenzenesulfonyl)-6-Oxo-1,6-Dihydropyrimidin-2-Thiol

This intermediate is synthesized via sulfonylation of a pyrimidine precursor. A common method involves:

  • Pyrimidine Ring Formation : Condensation of thiourea with ethyl acetoacetate under acidic conditions yields 2-thiouracil derivatives.

  • Sulfonylation : Reaction with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, introduces the sulfonyl group at the 5-position of the pyrimidine ring.

Reaction Conditions :

  • Solvent : Dichloromethane or acetonitrile

  • Temperature : 0–5°C (initial), then room temperature

  • Catalyst : Triethylamine (1.2 equiv)

  • Yield : ~75–80% (based on analogous syntheses).

Synthesis of N-(4-Ethoxyphenyl)Acetamide

This intermediate is prepared by acetylation of 4-ethoxyaniline:

  • Acetylation : 4-Ethoxyaniline reacts with acetic anhydride in ethanol under reflux, yielding N-(4-ethoxyphenyl)acetamide.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Yield : ~90%.

Coupling of Intermediates to Form the Target Compound

The final step involves coupling the sulfonylated pyrimidine thiol with N-(4-ethoxyphenyl)acetamide via a sulfide linkage:

Thiol-Acetamide Coupling

A nucleophilic substitution reaction is employed, where the thiol group displaces a leaving group (e.g., chloride) from the acetamide derivative.

Procedure :

  • Activation : The thiol intermediate is deprotonated using potassium carbonate in dimethylformamide (DMF).

  • Coupling : Reacted with chloroacetamide derivative of N-(4-ethoxyphenyl)acetamide at 60°C for 12 hours.

Reaction Conditions :

  • Solvent : DMF

  • Base : Potassium carbonate (2.0 equiv)

  • Temperature : 60°C

  • Yield : ~65–70%.

Optimization of Reaction Parameters

Solvent and Catalytic Systems

  • Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, improving coupling efficiency.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates in biphasic systems.

Temperature and Time

  • Lower Temperatures (0–5°C) during sulfonylation prevent side reactions like over-sulfonylation.

  • Extended Reaction Times (12–24 hours) ensure complete conversion in coupling steps.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted intermediates.

  • HPLC : Used for analytical validation, with a C18 column and acetonitrile/water mobile phase.

Spectroscopic Data

Parameter Value
Molecular Formula C₂₃H₂₅N₃O₅S₂
Molecular Weight 487.6 g/mol
¹H NMR (DMSO-d₆)δ 1.35 (t, 3H, OCH₂CH₃), δ 2.25 (s, 3H, CH₃), δ 2.40 (s, 3H, CH₃), δ 4.02 (q, 2H, OCH₂CH₃)
IR 1680 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O)

Industrial Production Considerations

Scalability Challenges

  • Batch Reactors : Large-scale reactions require precise temperature control to avoid exothermic runaway.

  • Cost Optimization : Recycling solvents like DMF reduces production costs.

Green Chemistry Approaches

  • Solvent-Free Reactions : Mechanochemical synthesis using ball mills minimizes waste.

  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported triethylamine) enhance reusability.

Comparative Analysis with Analogous Compounds

Compound Key Difference Synthetic Yield
N-(4-Ethylphenyl) variantEthyl vs. ethoxy substituent68%
3-Chlorophenyl sulfonyl derivativeChlorine vs. methyl substituent62%

The ethoxy group in the target compound necessitates milder reaction conditions to prevent ether cleavage, slightly reducing yield compared to alkyl variants .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can researchers optimize reaction conditions?

The synthesis typically involves sequential sulfonylation, nucleophilic substitution, and amidation steps. For example:

Sulfonylation : Reacting a dihydropyrimidinone precursor with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

Thiolation : Introducing the sulfanyl group via a nucleophilic substitution reaction using thiourea or potassium thioacetate.

Acetamide coupling : Reacting the intermediate with 4-ethoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF.
To optimize yields, employ Design of Experiments (DoE) methodologies to test variables like temperature, solvent polarity, and catalyst loading. For instance, central composite design can identify optimal conditions for minimizing side products .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • X-ray crystallography : Use SHELXL for refining crystal structures, particularly to resolve challenges like twinning or disorder in the sulfonyl or ethoxyphenyl moieties .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., sulfonyl and ethoxy groups) via chemical shift analysis.
    • IR : Confirm carbonyl (C=O) and sulfonamide (S=O) stretches.
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    Cross-referencing these methods ensures structural accuracy .

Q. How can researchers assess the compound’s purity for biological assays?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Aim for >95% purity.
  • LC-MS : Detect trace impurities and confirm molecular ions.
  • Elemental analysis : Validate stoichiometry of C, H, N, and S .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across studies?

  • Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects.
  • Target selectivity profiling : Use kinase panels or proteomic assays to rule off-target interactions.
  • Comparative studies : Benchmark against structurally similar analogs (e.g., bromo- or chlorophenyl derivatives) to isolate substituent-specific effects .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Molecular docking : Screen against potential targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses with strong hydrogen bonds to the sulfonyl or acetamide groups.
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes.
  • Quantum mechanical (QM) calculations : Map electrostatic potential surfaces to predict reactivity at the dihydropyrimidinone core .

Q. What experimental designs are effective for studying its enzyme inhibition kinetics?

  • Michaelis-Menten assays : Measure initial reaction rates under varying substrate concentrations.
  • Inhibition constant (Ki) determination : Use Dixon plots or Cheng-Prusoff equations for competitive/non-competitive inhibition.
  • Pre-incubation time studies : Differentiate between reversible and irreversible inhibition mechanisms .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test polar aprotic (DMSO, DMF) vs. protic (ethanol, methanol) solvents for vapor diffusion.
  • Additive screening : Introduce small amines (e.g., triethylamine) to improve crystal lattice packing.
  • Temperature gradients : Incubate at 4°C, 20°C, and 37°C to identify nucleation conditions.
    SHELXD/SHELXE pipelines are robust for phase resolution in low-symmetry crystals .

Q. What methodologies are suitable for elucidating metabolic stability in vitro?

  • Liver microsome assays : Incubate with NADPH-supplemented human/rat liver microsomes at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to assess isoform-specific interactions.
  • Reactive metabolite detection : Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.